molecular formula C37H62N2O29 B1612890 GM1-Pentasaccharide CAS No. 52659-37-7

GM1-Pentasaccharide

Cat. No.: B1612890
CAS No.: 52659-37-7
M. Wt: 998.9 g/mol
InChI Key: IOAPDMZSLCJVCR-XWSXOIAXSA-N
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Description

GM1-Pentasaccharide is a glycosphingolipid, specifically a ganglioside, which consists of a pentasaccharide chain attached to a ceramide moiety. It is a crucial component of the cell membrane in the central nervous system and plays a significant role in various neurological functions. This compound is known for its involvement in cell differentiation, neuritogenesis, neuroregeneration, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GM1-Pentasaccharide typically involves a [3+2] strategy. The GM3 trisaccharide acceptor, bearing an azido propyl group at the reducing end, is prepared using traditional acetamide-protected sialyl thioglycosyl donors. The glycosylation of the axial 4-hydroxyl group of GM3 by the disaccharide donor is highly dependent on donor protective groups. The fully protected this compound is obtained by deprotection of the pentasaccharide .

Industrial Production Methods: Industrial production of this compound can be achieved through biosynthesis on lactose-immobilized surfaces using glycosyltransferase reactions. This method involves three consecutive glycosyltransferase reactions along with small amounts of enzymes and donors, without any additional processes .

Chemical Reactions Analysis

Types of Reactions: GM1-Pentasaccharide undergoes various chemical reactions, including glycosylation, deprotection, and enzymatic glycosylation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the fully protected this compound and its functionalized derivatives .

Scientific Research Applications

GM1-Pentasaccharide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of GM1-Pentasaccharide involves its direct interaction and activation of the membrane tyrosine kinase receptor, TrkA, which serves as the nerve growth factor receptor. This interaction is mediated by the oligosaccharide portion of this compound, leading to neuronal differentiation and trophism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with the TrkA receptor, which is not observed with other similar compounds. This unique interaction underlies its neurotrophic and neuroprotective properties .

Biological Activity

GM1-pentasaccharide, a derivative of the ganglioside GM1, has garnered attention due to its biological significance, particularly in the context of neurodegenerative diseases and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Overview of this compound

GM1 ganglioside is a glycosphingolipid found in the nervous system, playing crucial roles in cell signaling and neuroprotection. The pentasaccharide form of GM1 consists of five sugar units and is implicated in various biological processes, including immune responses and neuronal function.

Biological Activity

1. Role as a Biomarker in GM1 Gangliosidosis

Recent studies have identified the H3N2b pentasaccharide as a significant biomarker for GM1 gangliosidosis, a rare neurodegenerative disorder caused by deficiencies in the enzyme β-galactosidase. Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) revealed that H3N2b levels were elevated over 18-fold in patients' plasma, cerebrospinal fluid (CSF), and urine compared to healthy controls .

Table 1: Comparison of H3N2b Levels

Sample TypeControl (Mean)GM1 Gangliosidosis (Mean)Fold Change
Plasma0.5 ng/mL9.5 ng/mL19
Cerebrospinal Fluid0.3 ng/mL5.7 ng/mL19
Urine0.2 ng/mL4.0 ng/mL20

2. Therapeutic Potential in Gene Therapy

The reduction of H3N2b levels following adeno-associated viral (AAV) gene therapy treatment was correlated with improvements in clinical outcomes and neurological symptoms in both animal models and human patients . This demonstrates the potential of this compound not only as a biomarker but also as a therapeutic target.

3. Immunological Implications

Anti-GM1 antibodies have been implicated in autoimmune neuropathies such as Guillain-Barré syndrome. These antibodies can bind to GM1 gangliosides on neuronal membranes, leading to nerve injury . The pentasaccharide structure may influence the binding affinity and pathogenicity of these antibodies, suggesting that this compound could play a role in modulating immune responses.

Case Studies

Case Study 1: Gene Therapy Efficacy

In a study involving GM1 gangliosidosis cats treated with AAV9 gene therapy, researchers observed significant reductions in H3N2b levels post-treatment. This correlated with improved neurological function and extended lifespan . The findings suggest that monitoring H3N2b could serve as an effective pharmacodynamic marker for assessing therapeutic efficacy.

Case Study 2: Autoimmune Neuropathy

A cohort study examined patients with motor axonal peripheral neuropathies associated with anti-GM1 antibodies. The presence of these antibodies was linked to increased levels of inflammatory markers and neurodegeneration . Understanding the interactions between this compound and these autoantibodies could provide insights into novel therapeutic strategies.

Properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAPDMZSLCJVCR-XWSXOIAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H62N2O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616695
Record name PUBCHEM_21670523
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

998.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52659-37-7
Record name PUBCHEM_21670523
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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